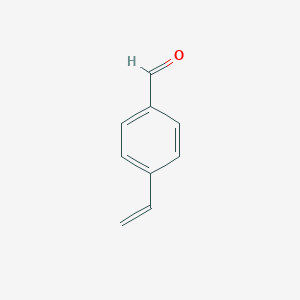

4-Vinylbenzaldehyde

Cat. No. B157712

Key on ui cas rn:

1791-26-0

M. Wt: 132.16 g/mol

InChI Key: QBFNGLBSVFKILI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09115063B2

Procedure details

A solution of 17.06 mL (0.220 moles) of anhydrous N,N′-dimethylformamide in 100 mL of anhydrous tetrahydrofuran was cannula transferred into the 125 mL addition funnel and then added dropwise over a period of 1 hour to the previously prepared solution of p-vinylphenylmagnesium chloride (0.199 moles). The temperature was maintained at 20° C. during the addition (higher temperatures resulted in polymer formation and lower yields). The reaction mixture was stirred for 2 hours and then allowed to remain overnight under a nitrogen atmosphere. The reaction mixture was quenched with 200 mL saturated aqueous ammonium chloride solution causing an initial exotherm (up to 45° C.) and then the precipitation of a voluminous “gelatinous” white solid (magnesium hydroxides). The resultant emulsion was broken by centrifuging aliquots of the mixture at 4000 rpm for 3 minutes and the resultant clarified two phase mixture poured into a 500 mL separating funnel and the organic layer partitioned and collected. The remaining aqueous layer was extracted twice with 100 mL of Et2O; the organic extracts were then combined and dried over anhydrous MgSO4. The drying mixture was filtered and the collected solid washed with 2×50 mL portions of Et2O. The filtrate and washings were combined and the solvent was stripped off in vacuo using a rotary evaporator and the residue was distilled in vacuo in the presence of a heaped spatula measure of phenothiazine with two fractions coming over: Fraction 1 (53° C. at 0.425 torr; v. pale yellow liquid), Fraction 2 (48-50° C. at 0.350 torr; v. pale yellow liquid). Fraction 1 was discarded and fraction 2 retained and a yield taken. Yield: 18.325 g (70%, very pale yellow liquid). 1H NMR (CDCl3) δ 5.46 (d, 1H, ═C—H), 5.93 (d, 1H, ═C—H), 6.79 (dd, 1H, ═C—H), 7.57 (d, 2H, ArH), 7.86 (d, 2H, ArH), 10.01 (s, 1H, —CH═O).

Name

p-vinylphenylmagnesium chloride

Quantity

0.199 mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

CN([CH:4]=[O:5])C.[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Mg]Cl)=[CH:10][CH:9]=1)=[CH2:7]>O1CCCC1>[CH:4]([C:11]1[CH:12]=[CH:13][C:8]([CH:6]=[CH2:7])=[CH:9][CH:10]=1)=[O:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.06 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Step Two

|

Name

|

p-vinylphenylmagnesium chloride

|

|

Quantity

|

0.199 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)C1=CC=C(C=C1)[Mg]Cl

|

Step Three

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

transferred into the 125 mL addition funnel

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to remain overnight under a nitrogen atmosphere

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was quenched with 200 mL saturated aqueous ammonium chloride solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

up to 45° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitation of a voluminous “gelatinous” white solid (magnesium hydroxides)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The resultant emulsion was broken by centrifuging aliquots of the mixture at 4000 rpm for 3 minutes

|

|

Duration

|

3 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a 500 mL

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separating funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the organic layer partitioned

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The remaining aqueous layer was extracted twice with 100 mL of Et2O

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous MgSO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The drying mixture was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the collected solid washed with 2×50 mL portions of Et2O

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rotary evaporator

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue was distilled in vacuo in the presence of a heaped spatula measure of phenothiazine with two fractions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Fraction 1 (53° C. at 0.425 torr; v. pale yellow liquid), Fraction 2 (48-50° C. at 0.350 torr; v. pale yellow liquid)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |